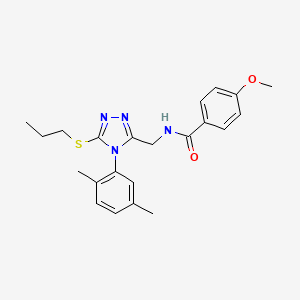

N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-5-12-29-22-25-24-20(26(22)19-13-15(2)6-7-16(19)3)14-23-21(27)17-8-10-18(28-4)11-9-17/h6-11,13H,5,12,14H2,1-4H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINQYCWCOAQMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 2,5-dimethylphenyl group and a propylthio group, along with a methoxybenzamide moiety. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The triazole moiety is known for its role in inhibiting enzymes involved in nucleic acid synthesis and other metabolic pathways. This compound may act as an inhibitor of certain fungal and bacterial enzymes, potentially leading to antimicrobial properties.

Key Mechanisms Include:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their function.

- Receptor Modulation : The hydrophobic interactions facilitated by the aromatic groups may enhance binding affinity to various receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains.

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | E. coli | 5.0 | Bacteriostatic |

| Compound B | S. aureus | 3.0 | Bactericidal |

| N-Triazole | Fungal Enzymes | 2.5 | Antifungal |

Case Studies

- Inhibition of Fungal Growth : A study evaluated the antifungal activity of related triazole compounds against Candida albicans. Results showed that compounds with similar structures inhibited fungal growth at concentrations below 10 µM.

- Antibacterial Studies : Another investigation focused on the antibacterial efficacy against Staphylococcus aureus. The compound demonstrated an IC50 value of 3 µM, indicating strong antibacterial properties.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the compound exhibits low toxicity in vitro. However, further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Substituent Effects on Electronic and Tautomeric Properties

Compounds 7–9 from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones) share the 1,2,4-triazole core but differ in substituents, such as sulfonylphenyl and halogens (Cl, Br). Unlike the target compound, these derivatives exhibit tautomerism between thione and thiol forms, confirmed by IR spectra showing νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands (~2500–2600 cm⁻¹). The target compound’s propylthio group likely stabilizes the thione form, avoiding tautomeric shifts observed in 7–9 .

Phenoxymethyl vs. Propylthio Substituents

The compound in , N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide, replaces the propylthio group with a phenoxymethyl chain. The acetamide side chain in also differs from the target’s benzamide, which may alter binding affinities in biological systems .

Heterocyclic Core Modifications: Thiadiazole vs. Triazole

Thiadiazole Derivatives ()

Compounds like 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) and 8a–d (e.g., N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) feature a thiadiazole core instead of triazole. The thiadiazole ring’s electron-deficient nature enhances electrophilic reactivity, while fused pyridine or acetyl groups (as in 8a) introduce additional hydrogen-bonding or π-stacking capabilities.

Triazolothiadiazole Hybrids ()

Triazolothiadiazole derivatives synthesized in (e.g., 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles) combine triazole and thiadiazole rings. These hybrids exhibit antiviral activity against cucumber mosaic virus, attributed to increased planarity and electron-withdrawing effects. The target compound’s methoxybenzamide group may offer similar bioactivity but with distinct pharmacokinetic profiles due to differences in solubility and metabolic stability .

Benzamide Derivatives with Diverse Functional Groups

Dioxothiazolidin-Modified Benzamides ()

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives incorporate a dioxothiazolidin moiety, introducing two carbonyl groups. These electron-withdrawing groups enhance acidity and may facilitate interactions with basic residues in enzymes.

Hydroxybenzylidenamino-Substituted Triazoles ()

1-Phenylacetyl-3-ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one features a hydroxybenzylidenamino group, which increases acidity (pKa 8.2–10.4 in non-aqueous solvents). The target compound’s methoxybenzamide group, lacking ionizable protons, likely exhibits lower solubility in polar solvents but improved membrane permeability .

Substituent-Driven Bioactivity Profiles

- Propylthio vs. Hydroxamic Acid (): The hydroxamic acid group in N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide enables metal chelation, a property absent in the target compound. This difference suggests distinct applications, such as metalloenzyme inhibition vs. non-metal-dependent targets .

- Methoxybenzamide vs. Acetylpyridine () : The acetylpyridine group in 8a enhances π-π stacking, whereas the methoxybenzamide in the target compound may prioritize hydrophobic interactions.

Preparation Methods

Cyclocondensation for 1,2,4-Triazole Core Formation

The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives. A representative approach involves reacting 2,5-dimethylphenylhydrazine with a thiourea precursor. For instance, treatment of 2-(2,4-dimethylphenoxy)phenacyl chloride with N-(1,4,5,6-tetrahydropyrimidinyl)thiourea in refluxing acetone yields a thiazolyl intermediate, which undergoes base-mediated cyclization to form the triazole core.

Key conditions include:

- Solvent: Acetone or dimethylformamide (DMF) at reflux (80–100°C).

- Base: Sodium hydroxide or triethylamine for deprotonation.

- Yield: 70–90% after purification via silica gel chromatography.

Friedel-Crafts Arylation for 2,5-Dimethylphenyl Attachment

The 2,5-dimethylphenyl group is introduced early in the synthesis using Friedel-Crafts alkylation or palladium-catalyzed coupling. A boronic acid derivative of 2,5-dimethylbenzene reacts with a halogenated triazole precursor under Suzuki–Miyaura conditions.

Optimized Conditions:

- Catalyst: Bis(triphenylphosphine)palladium(II) chloride (0.1 equiv).

- Base: Sodium carbonate (2 M aqueous solution).

- Solvent: Tetrahydrofuran (THF) at 80°C for 1 hour.

Amide Coupling via Alkylation

The methylene-linked benzamide moiety is installed through alkylation of 4-methoxybenzamide with a chloromethyl-triazole intermediate.

Stepwise Procedure:

- Chloromethylation: Treat hydroxymethyl-triazole derivative (5 mmol) with thionyl chloride (SOCl₂, 10 mmol) in dichloromethane (DCM) at 0°C for 2 hours.

- Alkylation: React the chloromethyl intermediate with 4-methoxybenzamide (5.5 mmol) in DMF using NaH (6 mmol) as a base at room temperature for 12 hours.

- Purification: Column chromatography (ethyl acetate/hexane) yields the final product (60–70%).

Alternative Pathways: Reductive Amination

An alternative route involves reductive amination of a triazole-3-carbaldehyde with 4-methoxybenzylamine, followed by acylation.

Synthetic Steps:

- Condense aldehyde-functionalized triazole (5 mmol) with 4-methoxybenzylamine (5.5 mmol) in methanol using acetic acid as a catalyst.

- Reduce the imine intermediate with sodium borohydride (NaBH₄) to form the secondary amine.

- Acylate the amine with benzoyl chloride in pyridine (yield: 65–75%).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Cyclocondensation | 85 | High regioselectivity | Requires toxic chlorinated intermediates |

| Suzuki Coupling | 78 | Mild conditions | Costly palladium catalysts |

| Reductive Amination | 70 | Avoids alkylation steps | Lower overall yield |

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. For example, refluxing substituted triazole precursors with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) is a common method . Key parameters include:

- Solvent choice : Absolute ethanol or dimethylformamide (DMF) for solubility control.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) to facilitate condensation.

- Temperature : Reflux (~80°C) to drive the reaction to completion. Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to identify proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 504.7 [M+H]) .

- X-ray crystallography : For definitive stereochemical assignment in crystalline forms .

Q. What preliminary biological screening assays are recommended to assess its potential bioactivity?

Standard assays include:

- Antimicrobial activity : Disk diffusion or MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Anticancer potential : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole ring formation?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to control intermediate stability .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Discrepancies may stem from assay variability or structural analogs. To address this:

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) .

- SAR analysis : Compare substituent effects (e.g., ethylthio vs. methylthio groups on triazole) to identify critical pharmacophores .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Use:

- Molecular docking : Software like AutoDock Vina with the compound’s InChI key to model interactions with proteins (e.g., EGFR kinase) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Train datasets on triazole derivatives to predict IC values .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target enzyme?

Focus on:

- Substituent libraries : Synthesize derivatives with varied alkylthio (e.g., propylthio vs. butylthio) and aryl groups (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) .

- Enzyme kinetics : Measure values to quantify inhibition potency and mechanism (competitive vs. non-competitive) .

- Crystallographic data : Co-crystallize the compound with the target enzyme (e.g., CYP450) to identify binding hotspots .

Q. What strategies are effective in improving the compound’s stability under physiological conditions?

- pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–9) and identify labile groups (e.g., ester linkages) .

- Lyophilization : Formulate as a lyophilized powder to enhance shelf life .

- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to shield reactive amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.